molecular formula C8H8Cl2N2O2S B2698890 2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride CAS No. 1638221-42-7

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride

Cat. No.: B2698890
CAS No.: 1638221-42-7
M. Wt: 267.12
InChI Key: UUDRIVADQXJHNI-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride is a high-purity chemical compound intended for research and development applications. This derivative belongs to the benzothiazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles . The benzothiazole core is a planar structure consisting of a benzene ring fused to a 5-membered 1,3-thiazole ring, with the nine atoms of the bicycle being coplanar . Researchers are increasingly interested in benzothiazole derivatives like this one because they serve as key scaffolds in the discovery of new therapeutic agents . These compounds have been found to be effective in investigations for treating various diseases, including cancer, microbial infections, and cardiovascular diseases . The 2-aminobenzothiazole moiety, in particular, has received significant attention for its role in compounds studied for antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities, among others . The specific substitution pattern of this compound, featuring both an amino group at the 2-position and a carboxylic acid at the 5-position, makes it a versatile building block for further chemical synthesis. It can be used to create novel analogs and scaffolds with potential improved biological properties and specificity . Synthetic methods for related benzothiazoles often involve condensation reactions of 2-aminothiophenol with aldehydes or carboxylic acid derivatives under various catalytic conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-1,3-benzothiazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.2ClH/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;;/h1-3H,(H2,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDRIVADQXJHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride typically involves the reaction of 2-aminobenzothiazole with chloroacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction mixture is then purified through recrystallization to obtain the final product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale purification techniques such as distillation and crystallization.

Types of Reactions:

    Oxidation: 2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); various solvents and temperatures depending on the specific reaction.

Major Products Formed:

  • Oxidized derivatives
  • Reduced forms of the compound
  • Substituted benzothiazole derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Amino-1,3-benzothiazole derivatives have been studied for their potential as antimicrobial agents. Research indicates that these compounds exhibit activity against various pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii, which are known for their antibiotic resistance. A recent study demonstrated that certain benzothiazole derivatives could reduce virulence factors in these bacteria, highlighting their potential as anti-virulence agents .

Anticancer Properties
The compound has also shown promise in cancer research. For instance, thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including glioblastoma and melanoma. One study reported that specific derivatives exhibited significant antiproliferative activity, suggesting that modifications to the benzothiazole core can enhance anticancer efficacy .

Antioxidant Activity
Research has indicated that benzothiazole derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. These compounds have been tested for their ability to scavenge free radicals and protect cellular components from oxidative damage .

Synthetic Applications

Synthesis of Pharmaceutical Intermediates
2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the preparation of aryl amides and other complex molecules that have therapeutic applications . The ability to modify the benzothiazole structure allows for the development of new drugs with enhanced properties.

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated the efficacy of benzothiazole derivatives against Pseudomonas aeruginosaCompounds reduced motility and toxin production
Anticancer Properties Assessment Tested various thiazole derivatives on cancer cell linesSignificant cytotoxicity observed in glioblastoma and melanoma cells
Antioxidant Activity Research Investigated the radical-scavenging ability of benzothiazolesDemonstrated effective protection against oxidative stress

Structure-Activity Relationship (SAR) Studies

SAR studies play a crucial role in understanding how modifications to the benzothiazole structure affect biological activity. Recent research has focused on optimizing these compounds for improved efficacy against specific targets:

  • Histidine Kinases Inhibition : Compounds derived from 2-amino-benzothiazoles were designed to inhibit histidine kinases, which are vital for bacterial virulence regulation. The study found that structural modifications could enhance activity while maintaining low toxicity levels .
  • Anticancer Activity Enhancement : Variations in substituents on the benzothiazole ring were shown to significantly impact anticancer potency, with certain modifications leading to higher selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Comparisons

The compound shares functional groups with several analogs:

  • Amino Groups: Present in (R)-3-Aminopiperidine dihydrochloride () and 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride ().
  • Dihydrochloride Salts : Common in compounds like 5-Fluoro-2-(4-piperidinyl)-1H-benzothiazole dihydrochloride (), which improves aqueous solubility and stability.
  • Aromatic Carboxylic Acids: 2-Aminoterephthalic acid () contains a benzene ring with carboxylic acid substituents but lacks the thiazole ring.
Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Functional Groups CAS No. Molecular Weight
2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride Benzothiazole -NH₂, -COOH, -2HCl Not Provided Not Provided
(R)-3-Aminopiperidine dihydrochloride Piperidine -NH₂, -2HCl 334618-23-4 173.08
2-Aminoterephthalic acid Benzene -NH₂, -COOH (1,4-positions) 10312-55-7 195.14
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pyrimidine -NH₂, -CH₂NH₂, -2HCl Not Provided 211.08 (C₆H₁₀N₄·2HCl)

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., (R)-3-Aminopiperidine dihydrochloride) are highly water-soluble due to ionic interactions, a trait likely shared by the target compound .
  • Stability: Compounds like 2-Aminoterephthalic acid () are sensitive to prolonged heat and light, suggesting similar storage requirements (e.g., refrigeration, inert atmospheres) for the target compound.

Biological Activity

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride is a compound that has drawn significant attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various applications in scientific research.

Chemical Structure and Properties

The compound features a benzothiazole ring with an amino group and a carboxylic acid, which contribute to its reactivity and biological activity. Its dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride interacts with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific enzymes involved in cell proliferation, which is particularly relevant in cancer research. The compound’s ability to modulate enzyme activity leads to significant biological effects, including:

  • Anticancer Activity : Inhibition of tumor cell growth through apoptosis induction.
  • Antimicrobial Properties : Effective against various bacteria and fungi.
  • Potential Neuroprotective Effects : Binding to amyloid plaques suggests a role in neurodegenerative disease research.

Anticancer Properties

Research indicates that 2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis
HepG2 (Liver)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus25Strong antibacterial
Escherichia coli30Moderate antibacterial
Candida albicans20Effective antifungal

These results highlight the potential use of this compound in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Cancer Study : A study conducted on breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent inhibitory effects comparable to standard antibiotics .
  • Neuroprotective Potential : Research involving animal models demonstrated that the compound could reduce amyloid plaque accumulation in neurodegenerative conditions, indicating its potential role in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride?

  • Methodological Answer : The synthesis of benzothiazole derivatives often involves cyclization of substituted anilines with thiourea or thioamide precursors under acidic conditions. For example, refluxing 5-carboxy-substituted aniline derivatives with thiourea in acetic acid, followed by hydrochloride salt formation, is a common strategy. Structural analogs (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) have been synthesized via similar reflux methods using sodium acetate as a base and acetic acid as a solvent . AI-driven synthesis planning tools can also predict feasible routes by analyzing reaction databases, such as those leveraging Reaxys or BKMS_METABOLIC datasets .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic proton environments (e.g., δ 6.8–8.2 ppm for benzothiazole protons) and amine/carboxylic acid protons (broad signals). Compare with analogs like 2-methyl-1,3-benzoxazole-5-carboxamide, where the carboxamide group shows distinct NH resonances .
  • IR : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹).
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ for C₈H₆N₂O₂S·2HCl (calculated: 263.0).

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Hydrochloride salts of aromatic amines are hygroscopic and prone to decomposition under prolonged exposure to moisture or light. Store in airtight containers at –20°C with desiccants. Structural analogs (e.g., 2-amino-5-chlorobenzoxazole) degrade under ambient conditions, forming oxidation byproducts detectable via HPLC . Periodic purity checks using TLC (silica gel, chloroform/methanol eluent) are recommended.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the structural characterization of benzothiazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and packing motifs. For example, 2-amino-5-chloro-1,3-benzoxazole (a structural analog) crystallizes in a monoclinic P21/n space group with a = 9.4403 Å, b = 3.7390 Å, and β = 101.67°, confirming planar benzoxazole geometry . Discrepancies in reported melting points or solubility can arise from polymorphic forms, which SCXRD can differentiate.

Q. What strategies are effective for evaluating the pharmacological activity of this compound (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of COX-2 or kinases using fluorescence-based assays (e.g., Molecular Probes’ EnzChek kits). Benzoxazole derivatives (e.g., N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide) showed COX-2 selectivity via molecular docking and IC₅₀ measurements .
  • Cellular Models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with controls like UK-1-related benzimidazoles .

Q. How can HPLC methods be optimized to quantify this compound in complex matrices?

  • Methodological Answer : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30, v/v). Adjust gradient elution (e.g., 10–90% acetonitrile over 20 min) to resolve impurities. Pharmacopeial methods for structurally related hydrochlorides (e.g., cephalosporin derivatives) employ UV detection at 254 nm and validate linearity (R² > 0.999) across 0.1–100 µg/mL .

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